molecular formula C12H11NO2 B157694 5-p-Tolyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-59-3

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Cat. No. B157694
CAS RN: 131172-59-3
M. Wt: 201.22 g/mol
InChI Key: GUGAOFSHCGOMMW-UHFFFAOYSA-N
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Description

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid is 1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-p-Tolyl-1H-pyrrole-2-carboxylic acid are not available, pyrroles can undergo a variety of reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .


Physical And Chemical Properties Analysis

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Nanocatalyst in Synthesis and Antibacterial Activities

5-p-Tolyl-1H-pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been utilized as a novel organic–inorganic hybrid heterogeneous nanocatalyst. This catalyst facilitates the synthesis of heterocyclic systems like isoxazolo[4,3-e]indazole, displaying moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Poormirzaei, 2020).

Ligand in Cu-Catalyzed Reactions

This compound serves as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, tolerating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman, Anderson, & Buchwald, 2008).

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids are key intermediates in synthesizing HIV-1 entry inhibitors, such as NBD-11021 and NBD-14010. These compounds are synthesized starting from pyrrole and can be prepared on a gram scale without chromatographic purification (Belov et al., 2017).

Electrochromic Device Material

5-p-Tolyl-1H-pyrrole-2-carboxylic acid has been used in synthesizing soluble polymers suitable for electrochromic devices. The polymer shows good switching ability and could be a potential material for electrochromic applications (Yiĝitsoy et al., 2007).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of pyrrole-2-carboxylic acid (a related compound) was studied using single-crystal X-ray diffraction. This analysis helps understand the π-electron delocalization in such compounds, which is crucial in the field of material science (Grabowski et al., 2004).

Photophysical Properties in Lanthanide Complexes

Pyrrole-derivatized carboxylate ligands, including variants of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, have been used to prepare lanthanide coordination compounds. These compounds demonstrate enhanced luminescent properties, indicating their potential in light-emitting applications (Law et al., 2007).

Corrosion Inhibition in Metal Surfaces

Derivatives of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid have shown potential in inhibiting corrosion in metals like steel, particularly in harsh environments like hydrochloric acid solutions. This indicates its utility in industrial applications, especially in petroleum refining facilities (Lgaz et al., 2020).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAOFSHCGOMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349422
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

CAS RN

131172-59-3
Record name 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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